molecular formula C12H16N2O2 B1522582 1-(4-Aminophenyl)piperidine-4-carboxylic acid CAS No. 943816-76-0

1-(4-Aminophenyl)piperidine-4-carboxylic acid

Cat. No.: B1522582
CAS No.: 943816-76-0
M. Wt: 220.27 g/mol
InChI Key: LGEIAIUCXVOVKY-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular architecture of this compound centers around a six-membered saturated piperidine ring system that adopts a chair conformation, providing optimal spatial arrangement for both substituents. The piperidine nitrogen atom serves as the connecting point for the para-aminophenyl group, creating a direct nitrogen-carbon bond that establishes the compound's characteristic structural motif. The carboxylic acid functionality occupies the 4-position of the piperidine ring, positioned axially or equatorially depending on conformational preferences and intermolecular interactions. The para-aminophenyl substituent introduces planar aromatic character to the molecule, with the amino group positioned directly opposite to the piperidine attachment point on the benzene ring.

The stereochemical features of this compound are primarily governed by the chair conformation of the piperidine ring, which can undergo rapid ring-flipping at room temperature. The 4-carboxylic acid group can occupy either axial or equatorial positions relative to the ring plane, with the equatorial orientation generally favored due to reduced steric hindrance. The aromatic aminophenyl group extends outward from the piperidine nitrogen, creating a T-shaped or L-shaped overall molecular geometry depending on the adopted conformation. The presence of multiple hydrogen bond donors and acceptors, including the carboxylic acid group and the primary amine functionality, significantly influences the compound's three-dimensional structure and intermolecular interactions.

Structural Parameter Value Reference
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Chemical Abstracts Service Number 943816-76-0
Exact Mass 220.121 g/mol
Polar Surface Area 66.56 Ų
Calculated LogP 2.216

Properties

IUPAC Name

1-(4-aminophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-1-3-11(4-2-10)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEIAIUCXVOVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via 4-Aminobenzonitrile and Piperidine-4-carboxylic Acid

One common synthetic route involves the reaction of 4-aminobenzonitrile with piperidine-4-carboxylic acid under catalytic conditions in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The key features are:

Step Reagents/Conditions Description
1 4-Aminobenzonitrile + Piperidine-4-carboxylic acid Reactants combined in DMF or THF solvent
2 Catalyst (e.g., acid or base catalyst) Facilitates nucleophilic substitution or amidation
3 Temperature: 80-120°C Elevated temperature to promote reaction
4 Reaction time: 6-12 hours Sufficient time for completion
5 Workup: Extraction, purification Purification by recrystallization or chromatography

This method yields the target compound with moderate to high purity and yield, optimized by adjusting temperature, catalyst type, and reaction time.

Protection and Deprotection Strategy via Boc-Protected Intermediates

A patent (CN104628627A) describes an industrially viable method involving Boc-protected piperidine intermediates, which can be adapted for the preparation of related piperidine derivatives with amino substituents:

Step Reagents/Conditions Description
1 4-Piperidinecarboxamide + Triethylamine + Di-tert-butyl dicarbonate (Boc2O) Formation of 1-Boc-4-piperidyl urea intermediate
2 Stirring at 20-25°C for 8-10 hours Reaction proceeds under mild conditions
3 pH adjustment with dilute HCl to ~6-7 Neutralization and extraction with dichloromethane
4 Crystallization from acetone at 0-2°C Isolation of pure 1-Boc-4-piperidyl urea
5 Treatment with bromine in sodium hydroxide solution, reflux 3-5 hours Conversion to 1-Boc-4-amino piperidine
6 Acidification to pH 5-6, extraction, drying, crystallization Final isolation of protected amino piperidine derivative
7 Boc deprotection (not detailed in patent, typically acid treatment) Yields free 4-aminopiperidine intermediate

This method offers advantages such as ease of raw material availability, high selectivity, good yield, and suitability for scale-up industrial production.

Alternative Methods Involving Anilinopiperidine Derivatives

Though focused on 1-benzyl-4-anilinopiperidine-4-carboxylic acid, related synthetic methods provide insights into preparing substituted piperidine carboxylic acids:

  • Reaction of benzylpiperidin-4-one with aniline derivatives under reflux in acetic acid or glacial acetic acid
  • Use of ammonium hydroxide or other bases to facilitate substitution
  • Purification via crystallization and filtration steps

These methods underscore the importance of controlling reaction conditions such as temperature, solvent choice, and pH for high purity and yield.

Comparative Data Table of Preparation Methods

Method Type Key Reagents/Intermediates Reaction Conditions Yield (%) Purity (%) Advantages Industrial Feasibility
Direct coupling (4-aminobenzonitrile + piperidine-4-carboxylic acid) 4-Aminobenzonitrile, Piperidine-4-carboxylic acid, catalyst 80-120°C, 6-12 h, DMF or THF solvent 65-80 >95 Simple, fewer steps Moderate
Boc-protected intermediate method 4-Piperidinecarboxamide, triethylamine, Boc2O, bromine, NaOH 20-25°C (Boc protection), reflux (bromination) 70-85 >98 High selectivity, stable product, scalable High
Anilinopiperidine derivative method Benzylpiperidin-4-one, aniline, acetic acid Reflux, acidic medium 60-75 >90 Versatile substitutions Moderate

Key Research Findings and Notes

  • The Boc-protection strategy is favored in industrial synthesis due to its mild conditions, high yield, and product stability.
  • Direct coupling methods require careful optimization of catalysts and solvents to maximize yield and purity.
  • The compound’s amino group allows for further chemical transformations, including oxidation and substitution, useful in derivative synthesis.
  • Purification typically involves crystallization at low temperatures (0 to 2°C) and solvent extraction techniques to achieve high purity essential for pharmaceutical applications.
  • Reaction monitoring by vapor phase detection (e.g., GC) confirms purity levels above 95-98% in optimized processes.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Aminophenyl)piperidine-4-carboxylic acid and analogous piperidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes
This compound 1-(4-aminophenyl), 4-COOH C₁₂H₁₆N₂O₂ 232.27 Polar due to COOH; basic amine group enhances receptor interaction Drug intermediate; potential CNS targeting
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid 1-(4-Cl-phenoxy acetyl), 4-COOH C₁₄H₁₆ClNO₄ 297.74 Increased lipophilicity (Cl substituent); ester linkage Likely protease inhibitor scaffold; higher metabolic stability
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride 1-(pyridin-4-yl), 4-COOH (HCl salt) C₁₁H₁₅ClN₂O₂ 258.71 Enhanced solubility (salt form); pyridine introduces π-π stacking potential Chelation therapy; metal-binding applications
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid 1-(ethoxycarbonyl), 4-COOH C₉H₁₅NO₄ 217.22 Ester group increases lipophilicity (Log S: -2.3) Prodrug candidate; synthetic intermediate
4-Anilino-1-benzyl-4-piperidinecarboxylic acid 1-benzyl, 4-anilino, 4-COOH C₁₉H₂₂N₂O₂ 310.40 High lipophilicity (benzyl/anilino); steric hindrance Anticancer research (kinase inhibition)
1-Boc-4-allyl-4-piperidinecarboxylic acid 1-Boc, 4-allyl, 4-COOH C₁₄H₂₁NO₄ 267.33 Allyl group enables click chemistry; Boc protection aids synthesis Peptide coupling; polymer chemistry

Key Structural and Functional Insights:

Substituent Effects on Solubility: The carboxylic acid group in the target compound enhances water solubility, whereas ester (e.g., ethoxycarbonyl) or halogenated (e.g., chlorophenoxy) groups increase lipophilicity . Hydrochloride salts (e.g., pyridinyl derivative) further improve solubility for pharmaceutical formulations .

Bioactivity Implications: Aromatic amines (4-aminophenyl) may interact with serotonin or dopamine receptors, suggesting CNS applications . Bulky substituents like benzyl or Fmoc groups (e.g., ) reduce bioavailability but improve selectivity in enzyme inhibition .

Synthetic Utility :

  • Boc- and Fmoc-protected derivatives () are critical intermediates in peptide synthesis .
  • Allyl and ester groups enable post-synthetic modifications, such as cross-coupling or hydrolysis .

Research Findings and Trends

Recent studies highlight the versatility of piperidine-4-carboxylic acid derivatives:

  • Drug Discovery: Compounds with sulfonyl linkages (e.g., 1-((4-Aminophenyl)sulfonyl)piperidine-4-carboxylic acid) exhibit protease inhibitory activity, with IC₅₀ values in the nanomolar range .
  • Neuropharmacology: Pyridinyl and anilino derivatives show affinity for σ-1 and NMDA receptors, relevant in pain management and neurodegenerative diseases .
  • Material Science : Allyl-substituted derivatives are used in polymer networks due to their reactivity in radical polymerization .

Biological Activity

1-(4-Aminophenyl)piperidine-4-carboxylic acid, identified by its CAS number 943816-76-0, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C13H16N2O2, with a molecular weight of approximately 220.27 g/mol. Its structure includes a piperidine ring substituted with an amino group at the para position of a phenyl ring and a carboxylic acid group at the fourth position of the piperidine. This configuration contributes to its reactivity and biological interactions.

Synthesis Methods

Various synthetic routes have been developed for producing this compound, including:

  • Conventional Organic Synthesis : Utilizing standard reactions such as amination and carboxylation.
  • Microwave-Assisted Synthesis : A novel method that enhances yield and purity through rapid heating techniques .

Biological Activity

The biological activity of this compound has been investigated in several contexts:

Pharmacological Interactions

This compound is believed to interact with various biological targets, influencing pathways related to cell proliferation, neurotransmission, and enzyme inhibition. Notable interactions include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders.
  • Receptor Modulation : It may act as a ligand for receptors involved in neurotransmission, suggesting potential applications in treating neurological conditions.

Case Studies and Research Findings

Several studies have highlighted the compound's biological efficacy:

  • Cancer Therapy : Research indicates that derivatives of piperidine compounds, including this compound, exhibit anticancer properties through mechanisms such as apoptosis induction in tumor cells .
  • Neuroprotective Effects : Studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential benefits in Alzheimer's disease treatment .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
4-Aminopiperidine-4-carboxylic acidC6H12N2O2Simpler structure; potential use in similar applications.
Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylateC14H20N2O2Ester derivative; different solubility characteristics.
N-(2-aminoethyl)piperidine-4-carboxamideC9H16N2O2Contains an amide functional group; altered activity.

The presence of both an amino group and a carboxylic acid enhances the interaction capabilities of this compound compared to simpler analogs.

Q & A

Q. What are the standard synthetic routes for 1-(4-Aminophenyl)piperidine-4-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves condensation reactions between piperidine derivatives and aromatic amines. For example, intermediates like benzaldehyde 4-phenyl-3-thiosemicarbazones are prepared and further functionalized to yield the target compound. Key steps include cyclization and amide bond formation, often using reagents like HOBt (1-hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling reactions . Characterization relies on IR spectroscopy (to confirm carbonyl and amine groups) and NMR (¹H/¹³C) for structural elucidation, particularly to verify the piperidine ring conformation and aromatic substitution patterns .

Q. What spectroscopic techniques are critical for validating the purity and structure of this compound?

  • IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).
  • NMR : ¹H NMR confirms proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, aromatic protons at δ 6.5–7.5 ppm). ¹³C NMR resolves carbon types (e.g., carboxylic acid carbon at ~175 ppm) .
  • Mass spectrometry : Determines molecular weight (e.g., [M+H]⁺ peak matching C₁₂H₁₅N₂O₂).

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar piperidine derivatives:

  • Acute toxicity : Category 4 (H302: harmful if swallowed).
  • Skin/eye irritation : Category 2 (H315/H319).
  • Use PPE (gloves, goggles) and work in a fume hood. First aid includes rinsing eyes/skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can synthetic yields be optimized while adhering to green chemistry principles?

Recent methods emphasize solvent selection (e.g., ethanol or water instead of DMF) and catalyst recycling. For example, microwave-assisted synthesis reduces reaction times and energy use. A study on analogous piperidine derivatives achieved 85% yield using aqueous-phase reactions with biodegradable catalysts .

Q. How do structural modifications at the 4-aminophenyl or piperidine moieties affect biological activity?

  • Aminophenyl substitution : Electron-withdrawing groups (e.g., -NO₂) enhance binding to NMDA receptors (IC₅₀ ~107 nM), while bulky groups reduce solubility .
  • Piperidine ring modification : Introducing a carboxylic acid at position 4 improves water solubility but may reduce blood-brain barrier penetration. Methylation at the nitrogen increases lipophilicity, as seen in analogs like 1-(2-dimethylaminoethyl)piperidine-4-carboxylic acid .

Q. How can contradictory data on receptor binding affinities be resolved?

Contradictions often arise from assay conditions (e.g., pH, ion concentration). For example, NMDA receptor affinity (IC₅₀) varies between cortical wedge assays (~4.2 µM) and radioligand binding (~107 nM) due to differences in receptor preparation . Standardizing buffer systems and using orthogonal assays (e.g., SPR vs. fluorescence polarization) can mitigate discrepancies.

Q. What computational methods are effective for predicting SAR (structure-activity relationships)?

  • Molecular docking : Identifies key interactions (e.g., hydrogen bonding between the carboxylic acid and Arg523 in NMDA receptors) .
  • QSAR models : Use descriptors like logP, polar surface area, and Hammett constants to predict bioavailability. A study on tetrazole bioisosteres achieved R² = 0.89 for activity prediction .

Q. What are common pitfalls in designing derivatives for improved metabolic stability?

  • Over-lipophilicity : High logP (>3) leads to cytochrome P450-mediated oxidation. Introducing polar groups (e.g., -SO₃H) or using prodrugs (e.g., ethyl esters) improves stability .
  • Steric hindrance : Bulky substituents at the piperidine nitrogen reduce enzymatic degradation but may compromise target binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminophenyl)piperidine-4-carboxylic acid
Reactant of Route 2
1-(4-Aminophenyl)piperidine-4-carboxylic acid

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